4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate
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Overview
Description
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves several key steps:
Bromination of 2-methoxyphenol: This step involves the bromination of 2-methoxyphenol to produce 2-bromo-4-methoxyphenol.
Acetylation: The brominated product is then acetylated to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Amidation: The acetic acid derivative undergoes amidation with an appropriate amine to yield the corresponding amide.
Imination: The amide is then subjected to imination to form the imino derivative.
Esterification: Finally, the imino derivative is esterified with 2-(2,4-dichlorophenoxy)acetic acid to produce the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and bromine-substituted phenyl rings.
Reduction: Reduction reactions can target the imino and amido groups, converting them to corresponding amines.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and reduced phenyl derivatives.
Substitution: Products include substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- 4-[(E)-{[2-(2-BROMO-4-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-(2,4-DICHLOROPHENOXY)ACETATE
- 2-(2,4-Dichlorophenoxy)acetic acid
- 2-Bromo-4-methoxyphenol
Uniqueness: This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
Molecular Formula |
C24H19BrCl2N2O6 |
---|---|
Molecular Weight |
582.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C24H19BrCl2N2O6/c1-32-18-7-9-21(19(25)11-18)33-13-23(30)29-28-12-15-2-5-17(6-3-15)35-24(31)14-34-22-8-4-16(26)10-20(22)27/h2-12H,13-14H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
APLKKDIZYQHLHC-KVSWJAHQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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